molecular formula C12H13NO3S B7889663 (1-Tosyl-1H-pyrrol-3-YL)methanol

(1-Tosyl-1H-pyrrol-3-YL)methanol

Cat. No.: B7889663
M. Wt: 251.30 g/mol
InChI Key: WOLGULJVLOSATI-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-pyrrol-3-YL)methanol is a chemical compound with the molecular formula C12H13NO3S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the pyrrole ring significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tosyl-1H-pyrrol-3-YL)methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods involve the cyclization of 1,4-dicarbonyl compounds, β-keto esters, or α-amino ketones, respectively.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of the tosylated pyrrole.

    Reduction to this compound: The final step involves the reduction of the tosylated pyrrole to this compound. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (1-Tosyl-1H-pyrrol-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the tosyl group with an azide group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

(1-Tosyl-1H-pyrrol-3-YL)methanol has various applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (1-Tosyl-1H-pyrrol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

(1-Tosyl-1H-pyrrol-3-YL)methanol can be compared with other similar compounds, such as:

    (1-Tosyl-1H-indol-3-YL)methanol: This compound has an indole ring instead of a pyrrole ring, which affects its chemical properties and reactivity.

    (1-Tosyl-1H-pyrrol-2-YL)methanol: The position of the tosyl group on the pyrrole ring is different, leading to variations in reactivity and applications.

    (1-Tosyl-1H-pyrrol-3-YL)ethanol: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the pyrrole ring with the functional versatility of the tosyl and hydroxyl groups.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-8,14H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGULJVLOSATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 (15.6 g, 0.063 mol) in 250 mL anhydrous THF was added LiBH4 (1.8 g, 0.08 mol) at 60° C. water bath for 24 h. The reaction was quenched by the addition of 1 M H2SO4 solution. The resulting solution was extracted with dichloromethane. The extracts were washed with saturated aqueous sodium bicarbonate, water and brine, dried over sodium sulphate, filtered and evaporated under vacuum to give light yellow solid which subjected to flash chromatography (silica gel, hexane:ethyl acetate=2:1) to afford 11 as a white solid (14.3 g, 90%). 1H NMR (CDCl3, δ/ppm), 7.74 (m, 2H), 7.29 (d, 2H), 7.12-7.09 (m, 2H), 6.29 (m, 1H), 4.46 (s, 2H), 2.39 (s, 3H), 1.86 (b, 1H).
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Tosyl-1H-pyrrol-3-YL)methanol
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